(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under appropriate conditions.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(4-Chloro-3-fluorophenyl)ethane-1-amine: A related compound with a single amine group.
Uniqueness
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
GAOJCSQSPWZESZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)N)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)Cl |
Origin of Product |
United States |
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